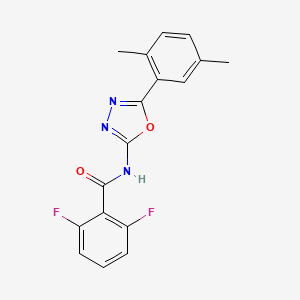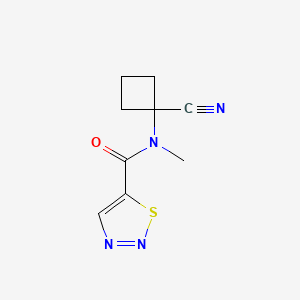
N1-(2-(3-chlorophenyl)-2-methoxypropyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(3-chlorophenyl)-2-methoxypropyl)oxalamide, also known as LSP1-2111, is a compound that has gained interest in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the oxalamide family, and its chemical formula is C14H17ClNO3.
Mécanisme D'action
The exact mechanism of action of N1-(2-(3-chlorophenyl)-2-methoxypropyl)oxalamide is not fully understood, but it is believed to modulate various signaling pathways in cells. It has been shown to activate the protein kinase C (PKC) pathway, which is involved in cell proliferation, differentiation, and survival. It also modulates the activity of various ion channels and receptors in the brain, which may contribute to its neuroprotective and cognitive-enhancing effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also enhances the activity of antioxidant enzymes, which may contribute to its neuroprotective effects. In vivo studies have shown that it improves cognitive function and memory retention in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N1-(2-(3-chlorophenyl)-2-methoxypropyl)oxalamide in lab experiments is its specificity and potency. It has been shown to have selective effects on various signaling pathways and to be effective at low concentrations. However, one limitation is its solubility, which may affect its bioavailability and efficacy in certain experiments.
Orientations Futures
There are several future directions for the study of N1-(2-(3-chlorophenyl)-2-methoxypropyl)oxalamide. One direction is to further investigate its mechanisms of action and its effects on various signaling pathways. Another direction is to explore its potential applications in other fields, such as cardiovascular disease and inflammation. Additionally, further studies are needed to optimize its pharmacokinetics and to develop more potent and selective analogs.
Méthodes De Synthèse
The synthesis of N1-(2-(3-chlorophenyl)-2-methoxypropyl)oxalamide is a multi-step process that involves the reaction of different chemicals. The first step involves the reaction of 3-chlorophenylacetonitrile with sodium methoxide to form 3-chlorophenyl-2-methoxypropene. The second step involves the reaction of 3-chlorophenyl-2-methoxypropene with oxalyl chloride to form N-(3-chlorophenyl)-2-methoxyacrylamide. The final step involves the reaction of N-(3-chlorophenyl)-2-methoxyacrylamide with 2-amino-2-methyl-1-propanol to form this compound.
Applications De Recherche Scientifique
N1-(2-(3-chlorophenyl)-2-methoxypropyl)oxalamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, it has been shown to have neuroprotective effects and to enhance cognitive function. In cancer research, it has been studied for its potential to inhibit tumor growth and metastasis. In drug discovery, it has been used as a lead compound for the development of new drugs.
Propriétés
IUPAC Name |
N'-[2-(3-chlorophenyl)-2-methoxypropyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-12(18-2,7-15-11(17)10(14)16)8-4-3-5-9(13)6-8/h3-6H,7H2,1-2H3,(H2,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINKTDZEWNTCJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)N)(C1=CC(=CC=C1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl methanesulfonate](/img/structure/B2459736.png)
![5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]benzoic acid](/img/structure/B2459737.png)
![5-[2-(4-Chlorophenyl)-2-oxoethoxy]-2-propylisoquinolin-1-one](/img/structure/B2459738.png)
![N,N-diethyl-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2459739.png)

![7-chloro-N-(4-ethoxyphenyl)-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2459745.png)

![2-((1-((4-Fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole](/img/structure/B2459749.png)


![3-(4-methylphenyl)-N-(1-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2459753.png)

![8-Chloro-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2459757.png)
